molecular formula C22H17F2N3O2S B4370290 5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370290
M. Wt: 425.5 g/mol
InChI Key: SJHQRRZSRXZWBX-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of difluoromethyl, mercapto, methoxyphenyl, and methylphenyl groups attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

The synthesis of 5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic routes typically include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the difluoromethyl, mercapto, methoxyphenyl, and methylphenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is being explored as a potential therapeutic agent for various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as other pyrido[2,3-d]pyrimidines with different substituents These similar compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S/c1-12-4-3-5-14(10-12)27-20-18(21(28)26-22(27)30)16(19(23)24)11-17(25-20)13-6-8-15(29-2)9-7-13/h3-11,19H,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQRRZSRXZWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)OC)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-7-(4-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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